2-Ethyl-6-methyl-N-phenylaniline
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Overview
Description
2-Ethyl-6-methyl-N-phenylaniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the phenyl group is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-N-phenylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of o-toluidine with ethene in the presence of triethyl aluminum as a catalyst can yield 2-methyl-6-ethylaniline . This intermediate can then be further reacted with phenyl halides under suitable conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and amination reactions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-2(1H)-ones, which are biologically significant N-heterocycles.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like phenyl halides and bases such as potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Quinolin-2(1H)-ones
Reduction: Aniline derivatives
Substitution: Various substituted anilines
Scientific Research Applications
2-Ethyl-6-methyl-N-phenylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-N-phenylaniline involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes C-H activation and cyclization to form quinolin-2(1H)-ones . The molecular pathways involved include the activation of palladium and copper catalysts, which facilitate the oxidative cyclization process.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-ethylaniline: A closely related compound with similar chemical properties and reactivity.
N-Phenylaniline: Another aniline derivative with a phenyl group attached to the nitrogen atom.
N-Methyl-N-phenylaniline: A tertiary amine with a phenyl group and a methyl group attached to the nitrogen atom.
Uniqueness
2-Ethyl-6-methyl-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective oxidation and substitution reactions makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
287481-04-3 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-ethyl-6-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-3-13-9-7-8-12(2)15(13)16-14-10-5-4-6-11-14/h4-11,16H,3H2,1-2H3 |
InChI Key |
HMSNQCSCTDPHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=CC=CC=C2)C |
Origin of Product |
United States |
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